7-(Trifluoromethyl)pyrido[1,2-a]benzimidazole
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Overview
Description
7-(Trifluoromethyl)pyrido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The presence of a trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)pyrido[1,2-a]benzimidazole typically involves the condensation of ethyl 4,4,4-trifluorobut-2-inoate with 2-aminobenzimidazole. This reaction is carried out under reflux conditions in pyridine, leading to the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)pyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, particularly at the C(8) position of the heterocyclic system.
Nitration and Bromination: These reactions occur under mild conditions (20-60°C) and involve the use of common reagents like nitric acid and bromine.
Common Reagents and Conditions:
Nitration: Nitric acid is used as the nitrating agent.
Bromination: Bromine is employed for bromination reactions.
Major Products:
Nitration: The major product is the nitro derivative of this compound.
Bromination: The major product is the bromo derivative of the compound.
Scientific Research Applications
7-(Trifluoromethyl)pyrido[1,2-a]benzimidazole has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential antiviral, antibacterial, and anticancer activities.
Biological Studies: The compound is used to study the interactions of heterocyclic compounds with biological targets.
Industrial Applications: It is employed in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)pyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. This interaction can inhibit the activity of enzymes or receptors, leading to the desired biological effect .
Comparison with Similar Compounds
Pyrido[1,2-a]benzimidazolequinone: Known for its cytotoxicity under hypoxic conditions.
Pyrimido[1,2-a]benzimidazole: Exhibits a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness: 7-(Trifluoromethyl)pyrido[1,2-a]benzimidazole is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound in drug design and development, offering advantages over similar compounds in terms of bioavailability and efficacy .
Properties
Molecular Formula |
C12H7F3N2 |
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Molecular Weight |
236.19 g/mol |
IUPAC Name |
7-(trifluoromethyl)pyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C12H7F3N2/c13-12(14,15)8-4-5-10-9(7-8)16-11-3-1-2-6-17(10)11/h1-7H |
InChI Key |
STVAPRHHVMZKKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(N2C=C1)C=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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